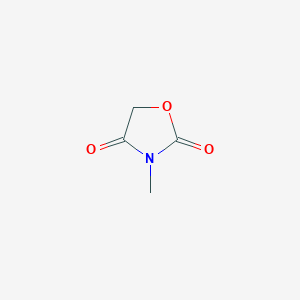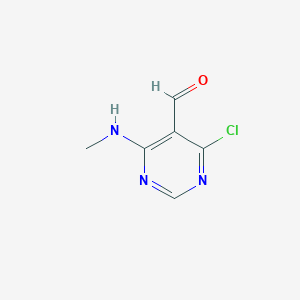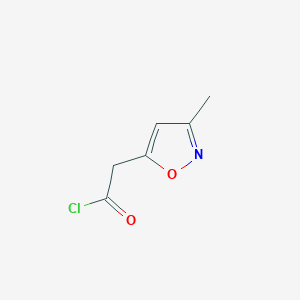
1-(3,4-Dimethylphenyl)butan-1-one
Descripción general
Descripción
1-(3,4-Dimethylphenyl)butan-1-one is a chemical compound with the empirical formula C12H16O . It has a molecular weight of 176.25 . The compound is a solid at room temperature .
Molecular Structure Analysis
The SMILES string of 1-(3,4-Dimethylphenyl)butan-1-one isO=C(CCC)C1=CC=C(C)C(C)=C1 . This notation provides a way to represent the structure of the molecule in text format. The InChI key for this compound is IZIFAKHVXFCHDW-UHFFFAOYSA-N , which is a unique identifier for chemical substances. Physical And Chemical Properties Analysis
1-(3,4-Dimethylphenyl)butan-1-one is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Molecular Complex Studies
1-(3,4-Dimethylphenyl)butan-1-one has been explored in the context of molecular complex studies. Research has been conducted on the molecular structures of various compounds, including those related to 1-(3,4-Dimethylphenyl)butan-1-one, to understand their hydrogen-bonding and crystal structures. For instance, a study by Toda, Tanaka, and Mak (1985) investigated molecular complexes with similar structural components, highlighting the significance of hydrogen-bonded rings in these structures (Toda, Tanaka, & Mak, 1985).
Stereochemistry and Synthesis
The compound's relevance extends to stereochemistry and synthesis research. For example, Krauss and Taylor (1991) studied the C-methylation of related compounds, providing insights into the synthesis and stereochemistry of diastereoisomers (Krauss & Taylor, 1991).
Molecular Structure Analysis
Further investigations into molecular structures involving derivatives of 1-(3,4-Dimethylphenyl)butan-1-one have been conducted. Burgess et al. (1998) examined the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones, including a derivative of 1-(3,4-Dimethylphenyl)butan-1-one, to understand their dimeric pairs and hydrogen bonding (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Chromatographic and Computational Analysis
The compound also finds application in chromatographic studies. Collina et al. (2006) describe the preparation and chromatographic resolution of related compounds, emphasizing the importance of enantiopure compounds in research (Collina et al., 2006).
Luminescence Sensing
In the field of luminescence sensing, Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate derivatives, demonstrating potential applications in fluorescence sensors for certain chemicals (Shi, Zhong, Guo, & Li, 2015).
Solvation Enthalpy Studies
Research by Varfolomeev et al. (2015) on specific interactions in binary mixtures involving similar ketones has implications for understanding the solvation enthalpy and molecular interactions in mixed systems (Varfolomeev et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIFAKHVXFCHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300596 | |
| Record name | 1-(3,4-Dimethylphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)butan-1-one | |
CAS RN |
35028-15-0 | |
| Record name | 1-(3,4-Dimethylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35028-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)

